benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzo[c][1,2,5]thiadiazole moiety with a pyrrolidine ring and a 1,2,3-triazole ring, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withprotein tyrosine phosphatase 1B (PTP1B) and SHP2 . These proteins play crucial roles in cellular signal transduction pathways.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme .
Biochemical Pathways
The compound likely affects the biochemical pathways involving PTP1B and SHP2 . These proteins are involved in numerous cellular processes, including cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Pharmacokinetics
The good liposolubility of the sulfur atom in similar thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties, making them capable of easily crossing through cell membranes .
Result of Action
Similar compounds have been found to inhibit ptp1b and shp2 , which could potentially alter cellular signaling pathways.
Action Environment
It’s worth noting that similar compounds have been found to be air-, thermo-, and photostable , suggesting that they may be resistant to various environmental conditions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, leading to varied properties and applications.
1,2,3-Triazole derivatives: Compounds with the 1,2,3-triazole ring are known for their stability and biological activity.
Pyrrolidine derivatives: These compounds are widely studied for their pharmacological properties.
Uniqueness
What sets benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone apart is its combination of these three distinct moieties, providing a unique platform for exploring a wide range of chemical and biological phenomena. This structural diversity allows for the fine-tuning of its properties for specific applications, making it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c26-19(14-6-7-16-17(10-14)22-27-21-16)24-9-8-15(11-24)25-12-18(20-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLFUQPVSPQFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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